2-Oxopent-3-ynoic acid
Description
Structure
3D Structure
Properties
CAS No. |
191847-22-0 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
2-oxopent-3-ynoic acid |
InChI |
InChI=1S/C5H4O3/c1-2-3-4(6)5(7)8/h1H3,(H,7,8) |
InChI Key |
HKPXLDLEWBPXFW-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)O |
Canonical SMILES |
CC#CC(=O)C(=O)O |
Synonyms |
2-oxo-3-pentynoate 2-oxo-3-pentynoic acid |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxopent 3 Ynoic Acid
Conventional Approaches to the Synthesis of 2-Oxopent-3-ynoic Acid
Conventional methods for synthesizing complex organic molecules often rely on multi-step pathways and the use of specific precursors. These established techniques provide a foundation for the potential synthesis of this compound.
Multi-step Organic Synthesis Pathways for this compound
Multi-step synthesis provides a logical approach to constructing the this compound backbone by assembling simpler fragments and progressively introducing the required functional groups. A plausible retroactive analysis suggests a few potential multi-step pathways.
One hypothetical pathway could involve the introduction of the carboxylic acid and ketone functionalities onto a pre-existing five-carbon chain containing a triple bond. This might be achieved through the oxidation of a corresponding alcohol or aldehyde precursor. The challenge in such a sequence lies in the selective oxidation without affecting the alkyne functionality.
Another approach could start from a smaller molecule and build the carbon chain. For instance, coupling reactions could be employed to join a three-carbon acetylenic fragment with a two-carbon unit already containing the carboxylic acid or a protected version of it. Subsequent functional group manipulation would then be necessary to install the ketone at the C2 position.
A representative, though not explicitly documented for this compound, multi-step synthesis could be envisioned as follows:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Alkynylation | 1-propyne, n-BuLi, followed by addition of a protected glyoxylic acid derivative | Protected 2-hydroxy-pent-3-ynoic acid derivative |
| 2 | Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | Protected this compound derivative |
| 3 | Deprotection | Appropriate deprotection conditions (e.g., acid or base hydrolysis) | This compound |
This table represents a hypothetical pathway based on standard organic synthesis principles.
Precursor-based Synthesis of this compound
The synthesis of this compound can be conceptually approached from various precursor molecules. The choice of precursor is critical and dictates the subsequent synthetic steps.
A logical precursor could be a derivative of pent-3-ynoic acid. For example, the alpha-carbon of pent-3-ynoic acid or its ester could be functionalized to introduce the keto group. This might involve an alpha-bromination followed by nucleophilic substitution with a hydroxyl group and subsequent oxidation.
Alternatively, a precursor already containing the 2-oxo functionality, such as a derivative of pyruvic acid, could be elongated. For instance, the methyl group of pyruvic acid could be subjected to a series of reactions to introduce a propynyl (B12738560) group.
A study on the synthesis of related compounds, such as 4-oxopent-2-ynoic acid ethyl esters, utilized them as precursors for intramolecular Diels-Alder reactions. acs.org This indicates that ynoic acids with a keto functionality are viable synthetic targets and can be prepared, likely from simpler starting materials.
Novel and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers a range of advanced strategies that could potentially be applied to the synthesis of this compound, aiming for higher efficiency, selectivity, and sustainability.
Catalytic Synthesis Routes to this compound
Catalytic methods can offer more efficient and selective pathways to complex molecules. For the synthesis of this compound, several catalytic approaches could be envisioned.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be a powerful tool. A conceivable route would involve the coupling of a terminal alkyne like propyne (B1212725) with a suitable two-carbon electrophile containing a masked or protected keto-acid functionality.
Another potential catalytic strategy involves the carbonylation of a suitable precursor. For instance, a four-carbon substrate containing an alkyne and a leaving group could undergo a palladium-catalyzed carbonylation to introduce the carboxylic acid group.
| Catalyst Type | Potential Reaction | Substrates | Product |
| Palladium(0) | Sonogashira Coupling | Propyne and a 2-halo-2-oxoacetate derivative | Protected this compound |
| Rhodium(I) | Carbonylative Addition | A propynyl-containing organometallic reagent and a suitable electrophile | This compound derivative |
This table outlines potential catalytic strategies based on known organometallic transformations.
Green Chemistry Approaches for this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound would involve the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.
One green approach could be the use of biocatalysis. Engineered enzymes could potentially be used to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For instance, an engineered dehydrogenase could selectively oxidize a corresponding diol precursor to the desired keto-acid.
The use of atom-economical reactions, such as addition reactions, would also align with green chemistry principles. A strategy that builds the target molecule by adding all the atoms of the reactants into the final product would be highly desirable.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, scalability, and reaction control. The synthesis of a potentially unstable or highly reactive compound like this compound could benefit from this technology.
A multi-step synthesis could be designed in a continuous flow system where intermediates are generated and immediately used in the subsequent step, minimizing their isolation and decomposition. For example, the generation of a reactive organometallic species and its subsequent reaction could be performed in-line.
Furthermore, reactions that require precise control of temperature, pressure, or reaction time, such as certain catalytic or high-energy reactions, are well-suited for flow chemistry. This could allow for the use of reaction conditions that are not easily accessible in traditional batch reactors, potentially opening up new synthetic routes to this compound. The continuous-flow production of related compounds like 5-(hydroxymethyl)furfural from fructose (B13574) using an acidic ion-exchange resin as a catalyst highlights the potential of this technology for producing valuable bio-based building blocks. thieme-connect.com
Optimization of Synthetic Yields and Purity for this compound
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the application of effective purification strategies. Research into the synthesis of 2-oxo-3-alkynoic acids provides a framework for producing the five-carbon aliphatic member, this compound, typically through a two-step process involving the formation of an ester intermediate followed by hydrolysis. nih.gov
The primary route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-oxo-3-pentynoate. acs.org The synthesis of this ester precursor and its subsequent conversion to the final acid product require carefully controlled conditions.
A key method for synthesizing the broader class of 2-oxo-3-alkynoic esters involves the reaction of an appropriate Grignard reagent with diethyl oxalate, followed by flash chromatography for purification. acs.org An alternative general approach for synthesizing related compounds, 2-oxo-3-butynoates, utilizes a copper(I)-catalyzed cross-coupling reaction. This method highlights the importance of the catalyst system in achieving good yields. organic-chemistry.org
The crucial step of converting the ester to the acid is the hydrolysis reaction. For 2-oxo-alkynoic acids, this is typically achieved using a base in a mixed solvent system at room temperature. acs.org A critical parameter in this step is maintaining the pH below 8 to prevent degradation or side reactions. acs.org
The following table summarizes key parameters for the synthesis of this compound and its precursors.
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Reaction Step | Reagents & Catalysts | Solvent System | Temperature | Key Parameters & Notes | Source(s) |
|---|---|---|---|---|---|
| Ester Synthesis (General) | Terminal Alkyne, Monooxalyl Chloride Derivative, CuI (catalyst), Triethylamine | THF | Mild Conditions | A general, efficient method for related 2-oxo-3-butynoates, avoiding stoichiometric organometallic reagents. organic-chemistry.org | organic-chemistry.org |
| Hydrolysis to Acid | Ethyl 2-oxo-3-pentynoate, Aqueous NaOH (0.5 M) | THF:MeOH:H₂O (1:1:2) | Room Temperature | pH must be maintained below 8 during the dropwise addition of NaOH. acs.org | acs.org |
Effective purification is essential to isolate this compound from reaction byproducts and unreacted starting materials. The purification strategy often involves a multi-step approach focusing on the precursor and the final product.
For the intermediate, ethyl 2-oxo-3-pentynoate, flash chromatography is an effective technique. acs.org This method uses a stationary phase like silica (B1680970) gel and a mobile phase, such as a mixture of petroleum ether and ethyl acetate (B1210297), to separate the desired ester from impurities. acs.org
Once the ester is hydrolyzed, the resulting acid is purified through an extractive work-up . This process involves separating the aqueous layer containing the carboxylate salt, followed by extraction with an organic solvent like ether. acs.org The combined organic layers are then washed, dried, and concentrated to yield the final this compound product. acs.org A wash with a dilute acid, such as 10% phosphoric acid, is specified in the work-up procedure. acs.org
The table below outlines the purification techniques employed in the synthesis of this compound.
Table 2: Purification Techniques for this compound and Intermediates
| Compound | Purification Method | Details | Purpose | Source(s) |
|---|---|---|---|---|
| Ethyl 2-oxo-3-pentynoate (Intermediate) | Flash Chromatography | Stationary Phase: Silica GelMobile Phase: Petroleum ether/EtOAc (9:1) | To isolate the pure ester precursor from the reaction mixture. | acs.org |
| This compound (Final Product) | Extractive Work-up | 1. Separate aqueous layer.2. Extract with ether.3. Wash combined ether layers with 10% H₃PO₄.4. Dry and concentrate solvent. | To isolate the final acid product after hydrolysis. | acs.org |
Chemical Reactivity and Mechanistic Studies of 2 Oxopent 3 Ynoic Acid
Reactions Involving the Carboxylic Acid Moiety of 2-Oxopent-3-ynoic Acid
The carboxylic acid group in this compound is the primary site for reactions such as esterification and amidation. Its acidity and susceptibility to nucleophilic attack are influenced by the adjacent α-keto group.
Esterification and Amidation Reactions of this compound
The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation. Due to the presence of the α-keto group, direct acid-catalyzed esterification with an alcohol might require specific conditions to avoid side reactions. A patent describing the synthesis of other α-keto esters suggests that direct esterification is a viable, though potentially limited, method. google.com For instance, the reaction of an α-keto acid with a carboxylic anhydride (B1165640) under acidic conditions can facilitate the formation of the corresponding ester. google.com
Amidation of α-keto acids like this compound can be achieved through various modern synthetic protocols. Standard coupling reagents used in peptide synthesis can be employed to form the amide bond with a primary or secondary amine. More recent methods include the use of ynamides as coupling reagents, which allows for the one-pot synthesis of α-ketoamides from α-keto acids and amines under mild conditions. organic-chemistry.orgacs.org This approach is noted for its high yields and broad functional group tolerance. organic-chemistry.org Other methods involve copper-catalyzed couplings and metal-free electrochemical synthesis. rsc.orgrsc.org A visible-light-induced direct amidation of benzoylformic acids with tertiary amines has also been reported, offering a mild and environmentally friendly route to α-ketoamides. bohrium.com
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | 2-Oxopent-3-ynoate ester | google.com |
| Amidation | Amine, Coupling Reagent (e.g., DCC, EDC) | 2-Oxopent-3-ynamide | organic-chemistry.orgacs.org |
| Amidation | Amine, Ynamide, Dichloromethane | 2-Oxopent-3-ynamide | organic-chemistry.org |
| Amidation | Anthranil, Copper Catalyst | 2-Oxopent-3-ynamide | rsc.org |
Decarboxylation Pathways of this compound
Alpha-keto acids are known to undergo decarboxylation, and this compound is expected to be susceptible to this reaction. rsc.org The presence of the α-carbonyl group can stabilize the negative charge that develops on the α-carbon upon loss of carbon dioxide, facilitating the reaction. The decarboxylation of pyruvic acid, a simple α-keto acid, can occur with gentle heating in the presence of dilute sulfuric acid to yield acetaldehyde. researchgate.net In biological systems and under certain chemical conditions, such as in the presence of hydrogen peroxide, α-keto acids undergo oxidative decarboxylation. researchgate.netchemrxiv.org For this compound, decarboxylation would lead to the formation of but-1-yn-3-one. Enzymatic decarboxylation is also a well-established pathway for many α-keto acids. researchgate.netCurrent time information in Bangalore, IN.
Reactivity of the Ketone Functionality in this compound
The ketone group in this compound is part of an ynone system, which makes it susceptible to nucleophilic addition and reduction reactions. The conjugation with the alkyne influences its electrophilicity. organic-chemistry.org
Nucleophilic Addition Reactions to the Ketone of this compound
The carbonyl carbon of the ynone functionality in this compound is an electrophilic center that can be attacked by various nucleophiles. organic-chemistry.org This can lead to the formation of a tertiary alcohol. However, due to the presence of the conjugated alkyne, 1,4-conjugate addition to the triple bond is a competing and often favored reaction pathway, especially with soft nucleophiles. google.comrsc.org The choice of nucleophile and reaction conditions can dictate the regioselectivity of the addition. Hard nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the carbonyl carbon in a 1,2-addition fashion.
Reduction Reactions of the Ketone in this compound
The ketone group of ynones can be selectively reduced to the corresponding propargyl alcohol. rsc.org Various reducing agents can be employed for this transformation. Catalytic enantioselective reduction of α,β-ynones using a chiral oxazaborolidine catalyst and catecholborane as the stoichiometric reductant has been shown to produce chiral propargylic alcohols in high yield and enantiomeric excess. rsc.org Another method involves the use of a mild hydride donor in the presence of a catalytic amount of a nucleophilic phosphine, which leads to a selective 1,2-reduction. acs.orgrsc.org Computational studies have explored the mechanism of these phosphane-catalyzed reductions. google.comorganic-chemistry.org
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Catalytic Enantioselective Reduction | Chiral Oxazaborolidine, Catecholborane, CH₂Cl₂, -78 °C | Chiral 2-hydroxy-pent-3-ynoic acid | rsc.org |
| Lewis-Base Catalyzed Reduction | Mild Hydride Donor, Nucleophilic Phosphine Catalyst | 2-hydroxy-pent-3-ynoic acid | rsc.org |
| Phosphane Catalyzed Reduction | Pinacolborane, Trialkylphosphane Catalyst, Dichloromethane | 2-hydroxy-pent-3-ynoic acid | acs.orgorganic-chemistry.org |
Transformations Involving the Alkyne Group of this compound
The alkyne group in this compound is activated towards various addition reactions due to the adjacent electron-withdrawing ketone.
The conjugated system in ynones makes them excellent substrates for a variety of cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org They can act as dienophiles in Diels-Alder reactions with dienes to form cyclohexenone derivatives. organic-chemistry.org The carbonyl group enhances the dienophilicity of the alkyne. Furthermore, ynones can participate in 1,3-dipolar cycloadditions with dipoles such as azides, nitrones, and azomethine ylides to generate a diverse range of heterocyclic compounds. organic-chemistry.orgmdpi.com Phosphine-catalyzed [3+3] cycloaddition reactions of ynones with azomethine imines have also been investigated through computational studies. researchgate.net Intramolecular [4+2] cycloadditions of conjugated ynones are also known, leading to polycyclic furan (B31954) systems.
Hydration of the alkyne in this compound would be expected to follow Markovnikov's rule, with the hydroxyl group adding to the carbon atom bearing the methyl group (C-4), leading to the formation of a β,γ-diketo acid upon tautomerization of the initial enol. This reaction is often catalyzed by mercury salts, though more environmentally benign methods using other transition metal catalysts such as gold or ruthenium have been developed for the hydration of alkynes.
Hydrogenation and Hydration Reactions of the Alkyne in this compound
The alkyne functional group in this compound is susceptible to both hydrogenation and hydration reactions, with regioselectivity and stereoselectivity being key considerations.
Hydrogenation: The catalytic hydrogenation of the carbon-carbon triple bond in this compound can lead to various products depending on the catalyst and reaction conditions.
Partial Hydrogenation: Using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would be expected to produce the corresponding (Z)-alkene, (Z)-2-oxopent-3-enoic acid. This syn-addition of hydrogen is a hallmark of this catalytic system.
Complete Hydrogenation: Employing more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would likely result in the complete saturation of the alkyne, yielding 2-oxopentanoic acid. ambeed.com
Transfer Hydrogenation: In addition to catalytic hydrogenation with H₂, transfer hydrogenation using reagents like Hantzsch esters or ammonium (B1175870) formate (B1220265) could also be employed, often offering milder reaction conditions. The enantioselective reduction of analogous α-keto acids, such as 4-methyl-2-oxopent-3-enoic acid, has been achieved using engineered enzymes, suggesting that biocatalytic hydrogenation of this compound could be a potential route for producing chiral products. scispace.com
Hydration: The hydration of the alkyne in this compound would follow Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon (C-3), influenced by the electron-withdrawing nature of the adjacent carbonyl group. This would likely proceed via an enol intermediate that tautomerizes to the more stable keto form.
Acid-Catalyzed Hydration: Treatment with aqueous acid, often in the presence of a mercury(II) salt catalyst, would protonate the alkyne, leading to a vinyl cation intermediate. Nucleophilic attack by water at C-3, followed by deprotonation and tautomerization, would yield the β-diketo acid, 2,3-dioxopentanoic acid. In related systems, such as the biodegradation of tetralin, a hydratase enzyme catalyzes the hydration of 2-oxopent-3-enoic acid to 4-hydroxy-2-oxo-pentanoic acid, highlighting a different regiochemical outcome possible under enzymatic catalysis. nih.gov
| Reaction Type | Reagents/Catalyst | Expected Major Product |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-2-Oxopent-3-enoic acid |
| Complete Hydrogenation | H₂, Pd/C | 2-Oxopentanoic acid |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 2,3-Dioxopentanoic acid |
Cycloaddition Reactions of this compound (e.g., Click Chemistry)
The electron-deficient nature of the alkyne in this compound makes it a good candidate for various cycloaddition reactions.
[3+2] Cycloadditions (Click Chemistry): The most prominent example is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097). organic-chemistry.org This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. organic-chemistry.orginterchim.fr
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): By analogy with structurally related compounds like methyl 4-oxopent-2-ynoate, this compound is expected to react readily with various azides in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. vulcanchem.com The reaction is highly regioselective, yielding the 1,4-disubstituted triazole exclusively. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While the CuAAC yields the 1,4-isomer, ruthenium-catalyzed versions of this reaction can provide access to the 1,5-disubstituted triazole, offering complementary regioselectivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where copper toxicity is a concern, the alkyne could potentially react with a strained cyclooctyne-based azide in a copper-free cycloaddition.
| Reaction | Dipole | Catalyst | Expected Product |
| CuAAC | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Carboxycarbonyl)-2-methyl-4-R-1,2,3-triazole |
| RuAAC | Organic Azide (R-N₃) | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1-(Carboxycarbonyl)-2-methyl-5-R-1,2,3-triazole |
Metal-Catalyzed Alkyne Reactions of this compound
The alkyne functionality is a versatile handle for a wide array of metal-catalyzed transformations, including cycloisomerization and coupling reactions. acs.org
Cycloisomerization: Transition metals such as gold, platinum, silver, and palladium can catalyze the intramolecular cyclization of alkynoic acids. uniovi.esacs.org In the case of this compound, the carboxylic acid moiety could act as an internal nucleophile. Depending on the catalyst and conditions, a 5-exo-dig or 6-endo-dig cyclization could occur. For instance, silver-catalyzed cyclizations of related alkynoic acids are known to be highly sensitive to conditions, yielding different ring sizes. acs.org Rhodium(I) complexes have been shown to catalyze the cyclization of 2-alkynylbenzoic acids, with the regioselectivity (phthalide vs. isocoumarin (B1212949) formation) dependent on whether the alkyne is terminal or internal. uniovi.es
Iodolactonization: The reaction of similar (Z)-2-en-4-ynoic acids with iodine has been shown to produce 5-iodo-2(2H)-pyranones, indicating that an analogous electrophilically induced cyclization could be a viable pathway for this compound. mdpi.comsemanticscholar.org
Coupling Reactions: The alkyne could participate in various cross-coupling reactions, such as the Sonogashira coupling, although this would typically require conversion of the carboxylic acid to a less reactive derivative to prevent interference.
| Reaction Type | Catalyst/Reagents | Potential Product Class | Reference Analogue |
| Cycloisomerization | Ag(I), Au(I), Pd(II) | Furanones or Pyranones | 2-Alkynylbenzoic acids uniovi.es |
| Iodolactonization | I₂, NaHCO₃ | Iodinated Pyranones | (Z)-2-en-4-ynoic acids mdpi.comsemanticscholar.org |
Concerted Reactions and Rearrangements of this compound
Concerted reactions, such as pericyclic reactions and sigmatropic rearrangements, represent another facet of the reactivity of this compound.
Pericyclic Reactions Involving this compound
Pericyclic reactions proceed through a cyclic transition state without the formation of intermediates. rsc.org The conjugated system in this compound makes it a potential substrate for such transformations.
Diels-Alder Reaction: The electron-deficient alkyne, activated by the two adjacent carbonyl groups, could act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. For example, reaction with a diene like cyclopentadiene, potentially catalyzed by a Lewis acid, would be expected to yield a bicyclic adduct. researchgate.net Studies on related dienophiles, such as (E)-4-oxopent-2-enoates, show that Lewis acid catalysis can effectively promote Diels-Alder reactions with high regio- and enantioselectivity. researchgate.netresearchgate.net
Electrocyclization: While less common for simple alkynes, if the molecule were to be transformed into a conjugated triene derivative, it could undergo a 6π-electrocyclization reaction to form a six-membered ring, a reaction class fundamental in the biosynthesis of many natural products. researchgate.net
Isomerization Pathways of this compound
Isomerization can occur through various mechanisms, leading to structurally different but constitutionally identical molecules.
Alkyne-Allene Isomerization: In the presence of a suitable base, this compound could potentially isomerize to an allene, 2-oxo-penta-3,4-dienoic acid. This type of rearrangement is known for alkynes and is often part of a cascade leading to more stable conjugated systems. A proposed biosynthetic pathway for hypoglycin (B18308) A involves the oxidation of 2-oxopent-4-enoic acid to an allenic acid, 2-oxopent-3,4-dienoic acid. scispace.com
Keto-Enol Tautomerism: The α-keto acid functionality exists in equilibrium with its enol tautomer. This tautomerism is a fundamental process for carbonyl compounds.
Cis-Trans Isomerization (of derivatives): While not applicable to the alkyne itself, if the alkyne is partially hydrogenated to (Z)-2-oxopent-3-enoic acid, subsequent photochemical or thermal energy could induce isomerization to the (E)-isomer. In related systems, such as aroyl-substituted norbornene carboxylic acids, acid or base-catalyzed conditions can induce endo-exo isomerization, highlighting the potential for stereochemical rearrangement under certain conditions. researchgate.net
Theoretical and Computational Investigations of 2 Oxopent 3 Ynoic Acid
Quantum Chemical Calculations on the Electronic Structure of 2-Oxopent-3-ynoic Acid
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its reactivity.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the presence of multiple functional groups—a carboxylic acid, a ketone, and an alkyne—creates a complex and reactive electronic system. The π-systems of the carbonyl groups and the carbon-carbon triple bond are expected to be major contributors to the frontier molecular orbitals. Theoretical calculations on similar unsaturated keto acids suggest that the HOMO would likely be localized over the alkyne and carbonyl moieties, while the LUMO would also be centered on these electron-deficient groups. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes, based on calculations of similar molecules.)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. acs.org
A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would confirm that the optimized structure is a true energy minimum and would also predict its infrared spectrum.
DFT calculations can also provide insights into the charge distribution within the molecule through population analysis, identifying electrophilic and nucleophilic sites. For this compound, the carbonyl carbons are expected to be significant electrophilic centers, while the oxygen atoms and the π-cloud of the alkyne would be nucleophilic.
Table 2: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations (Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.)
| Parameter | Predicted Value |
| C=O (Ketone) Bond Length | 1.22 Å |
| C=O (Acid) Bond Length | 1.21 Å |
| C≡C Bond Length | 1.20 Å |
| O-H (Acid) Bond Length | 0.97 Å |
| C-C-C Bond Angle (Alkyne) | ~178° |
Computational Modeling of Reaction Mechanisms for this compound
Computational modeling allows for the exploration of potential reaction pathways, providing insights into the feasibility and kinetics of chemical transformations.
Any chemical reaction proceeds through a high-energy state known as the transition state (TS). Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Computational methods can locate these transition states on the potential energy surface. For instance, in a potential nucleophilic addition to one of the carbonyl groups of this compound, transition state analysis could predict whether the ketone or the carboxylic acid is the more reactive site and quantify the energy barrier for each pathway. uva.nl
Reaction coordinate mapping, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the lowest energy path from the transition state down to the reactants and products. uis.edu.co This confirms that a located transition state indeed connects the desired reactants and products. For a complex molecule like this compound, which could undergo various transformations such as cycloadditions, nucleophilic additions, or decarboxylation, mapping the reaction coordinates for each potential pathway is essential for predicting the major products under different conditions. acs.org
Molecular Dynamics Simulations Involving this compound
While quantum chemical calculations typically model molecules in the gas phase at 0 Kelvin, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. uis.edu.co MD simulations can provide insights into the behavior of this compound in solution, its conformational flexibility, and its interactions with solvent molecules or other solutes. nih.gov For example, an MD simulation could model how the carboxylic acid group forms hydrogen bonds with water molecules, influencing its acidity and solubility. It could also explore the different conformations the molecule might adopt due to the rotation around its single bonds and how these conformations might affect its reactivity.
Conformational Analysis of this compound
Theoretical calculations on similar conjugated systems suggest the existence of two primary planar conformers: the s-trans and s-cis forms. In the s-trans conformation, the carbonyl groups are oriented away from each other, while in the s-cis conformation, they are on the same side of the C2-C3 bond. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions. For many α,β-unsaturated carbonyl compounds, the s-trans conformer is found to be more stable due to reduced steric repulsion. rsc.org
Computational models can predict the relative energies of these conformers and the energy barrier for their interconversion. The rotational barrier provides information on the flexibility of the molecule and the ease with which it can adopt different shapes. For conjugated systems, this barrier is higher than in saturated analogues due to the partial double-bond character of the connecting single bond. nih.govresearchgate.net
Table 1: Calculated Conformational Data for this compound
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| s-trans | 180° | 0.00 | \multirow{2}{*}{~5-7} |
| s-cis | 0° | ~1.5 - 2.5 |
Note: The data in this table are hypothetical and based on typical values for analogous α,β-unsaturated carbonyl compounds as specific computational studies on this compound were not found in the literature search. The rotational barrier represents the energy required to rotate from the more stable s-trans to the s-cis conformer.
Intermolecular Interactions of this compound
The functional groups present in this compound—a carboxylic acid, a ketone, and an alkyne—govern its intermolecular interactions. The most significant of these is the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. researchgate.netrsc.org
Computational studies on carboxylic acid dimers have shown that they form highly stable cyclic structures, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. researchgate.netrsc.org This strong interaction is expected to be the dominant feature in the condensed phase of this compound. The resulting eight-membered ring is a very favorable arrangement. researchgate.net
In addition to the primary carboxylic acid dimerization, the ketone's carbonyl oxygen can also act as a hydrogen bond acceptor. This could lead to more complex hydrogen-bonding networks, especially in the presence of other protic molecules. The alkyne group, while less polar, can participate in weaker interactions, such as π-stacking or interactions with electron-deficient centers. The interplay of these various interactions dictates the supramolecular assembly and macroscopic properties of the compound.
Table 2: Key Intermolecular Interactions of this compound
| Interaction Type | Functional Groups Involved | Description |
| Carboxylic Acid Dimerization | Carboxylic Acid - Carboxylic Acid | Formation of a stable, cyclic dimer via two strong O-H···O=C hydrogen bonds. |
| Hydrogen Bonding | Carboxylic Acid (donor) - Ketone (acceptor) | Interaction between the acidic proton and the ketonic oxygen of another molecule. |
| Dipole-Dipole Interactions | Ketone - Ketone | Electrostatic attraction between the polar carbonyl groups of adjacent molecules. libretexts.org |
Note: This table summarizes the primary expected intermolecular interactions based on the functional groups present in this compound and established principles of intermolecular forces.
Advanced Analytical Techniques for Characterizing 2 Oxopent 3 Ynoic Acid
High-Resolution Mass Spectrometry (HRMS) for 2-Oxopent-3-ynoic Acid
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other isobaric compounds. For this compound (C₅H₄O₃), the expected exact mass can be calculated with high precision, which serves as a primary confirmation of its identity.
Fragmentation Pattern Analysis of this compound
Beyond the precise mass of the parent molecule, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) offers a detailed map of its structural components. While specific experimental data for this compound is not documented, the fragmentation can be predicted based on the functional groups present.
Key expected fragmentation pathways would include:
Decarboxylation: A characteristic loss of the carboxyl group (–COOH) as carbon dioxide (CO₂), resulting in a fragment with a mass corresponding to the loss of 44.00 Da.
Cleavage adjacent to the keto group: Fragmentation can occur on either side of the carbonyl group, leading to the formation of acylium ions.
Fragmentation of the alkyne: The triple bond can also undergo cleavage, providing further structural information.
The analysis of these fragment ions, often aided by techniques like Collision-Induced Dissociation (CID), allows for the confident assembly of the molecular structure. nih.gov
Table 1: Predicted HRMS Data for this compound
| Ion Type | Formula | Predicted m/z |
| [M+H]⁺ | C₅H₅O₃⁺ | 113.0233 |
| [M-H]⁻ | C₅H₃O₃⁻ | 111.0088 |
| [M+Na]⁺ | C₅H₄O₃Na⁺ | 135.0053 |
This table presents predicted m/z values and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For this compound, the following characteristic signals in ¹H NMR are anticipated:
A singlet for the methyl protons (–CH₃).
A signal for the acidic proton of the carboxylic acid (–COOH), which is typically broad and its chemical shift is dependent on the solvent and concentration.
In ¹³C NMR, distinct signals for each of the five carbon atoms are expected:
A signal in the downfield region for the carboxylic acid carbon.
A signal for the ketone carbonyl carbon.
Two signals corresponding to the sp-hybridized carbons of the alkyne.
A signal for the methyl carbon.
The precise chemical shifts are influenced by the electronic effects of the neighboring functional groups. aocs.orgaocs.org
Multidimensional NMR Techniques for this compound (e.g., COSY, HSQC, HMBC)
To definitively assign all signals and confirm the connectivity of the atoms, multidimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of this compound, long-range couplings between the methyl protons and the alkyne carbons might be observable.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would link the methyl proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the methyl protons to the adjacent alkyne carbon and the keto-carbonyl carbon, confirming the core structure of the molecule.
Table 2: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Key Correlations (HMBC) |
| ¹H NMR | -CH₃ | ~2.0-2.5 | C2, C3, C4 |
| -COOH | ~10-13 | C1, C2 | |
| ¹³C NMR | C1 (-COOH) | ~160-170 | |
| C2 (=O) | ~180-190 | ||
| C3 (alkyne) | ~80-90 | ||
| C4 (alkyne) | ~70-80 | ||
| C5 (-CH₃) | ~20-30 |
This table is illustrative and based on data from analogous compounds. aocs.orgaocs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are excellent for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected in its IR spectrum:
O–H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
C=O stretches: Two distinct, strong and sharp peaks are expected for the two carbonyl groups. The carboxylic acid carbonyl will likely appear around 1700-1725 cm⁻¹, while the ketone carbonyl will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹. rsc.org
C≡C stretch: A sharp, and typically weak to medium intensity, absorption band in the region of 2100-2260 cm⁻¹ is indicative of the alkyne triple bond.
C–H stretches: Signals for the methyl group C-H bonds will appear just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the alkyne triple bond, which often gives a strong Raman signal due to its polarizability.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Ketone | C=O stretch | 1680-1700 | Strong, Sharp |
| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium, Sharp |
| Methyl | C–H stretch | 2850-2960 | Medium |
This table is based on established IR correlation charts and data from similar compounds. rsc.org
X-ray Crystallography of this compound and its Derivatives (if crystalline forms exist)
Should this compound or a suitable derivative be successfully crystallized, single-crystal X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and stereochemistry. Currently, there is no publicly available X-ray crystallographic data for this compound. The ability to obtain single crystals will be dependent on the compound's physical properties and the success of crystallization experiments.
Chromatographic Methods for Separation and Purity Assessment of this compound
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Due to the presence of the polar carboxylic acid group, reversed-phase HPLC would be a suitable method for its analysis and purification. A C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient would likely provide good separation. nih.gov Detection could be achieved using a UV detector, as the conjugated system of the molecule is expected to absorb UV light.
Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, would be necessary. This would prevent peak tailing and decomposition on the column. capes.gov.br A polar stationary phase would be appropriate for separating the derivatized compound.
The purity of a sample of this compound can be determined by the presence of a single, sharp peak in the chromatogram and can be quantified by calculating the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile this compound Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. gcms.cz However, this compound, with its carboxylic acid and ketone functional groups, is non-volatile and thermally labile. To overcome this, a crucial sample preparation step known as derivatization is employed to convert it into a more volatile and thermally stable analogue suitable for GC-MS analysis. metbio.netjfda-online.com
Derivatization Strategies:
The primary goal of derivatization is to mask the polar functional groups (carboxylic acid and ketone) to reduce hydrogen bonding and increase volatility. gcms.cz Common strategies for keto acids involve a two-step process:
Oximation: The ketone group is reacted with an oximation reagent, such as O-methylhydroxylamine HCl or hydroxylamine (B1172632), to form an oxime. gcms.czmetbio.net This step is crucial for preventing the formation of multiple peaks due to tautomerization of the keto-enol forms.
Silylation or Esterification: The carboxylic acid group is then converted into a less polar and more volatile derivative.
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. jfda-online.comnih.gov
Esterification: The carboxylic acid can be converted to its methyl ester or other alkyl esters using reagents like methanol in the presence of an acid catalyst. gcms.cztandfonline.com
GC-MS Analysis Parameters:
Following derivatization, the volatile derivative of this compound is introduced into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase of the column. metbio.net The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for identification.
A typical GC-MS method for the analysis of a derivatized keto acid would involve the following parameters:
| Parameter | Condition | Purpose |
| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides separation based on boiling point. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the analytes through the column. metbio.net |
| Injection Mode | Splitless or split | To enhance sensitivity for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative. nih.gov |
| Oven Temperature Program | Initial temp: 60-100°C, hold for 1-2 min, ramp at 10°C/min to 280-300°C, hold for 5-10 min | To achieve optimal separation of compounds with different volatilities. tandfonline.comnih.gov |
| MS Interface Temp | 280 °C | Prevents condensation of the analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. tandfonline.comnih.gov |
| Mass Scan Range | m/z 40-500 | To detect the molecular ion and characteristic fragments of the derivative. |
Data Interpretation:
The identification of the this compound derivative is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to the specific derivative formed (e.g., methyloxime-trimethylsilyl ester).
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound, often without the need for derivatization. ebsco.comresearchgate.net The separation is based on the compound's interaction with the stationary phase of the column as it is carried through by a liquid mobile phase. researchgate.net
Chromatographic Conditions:
Reversed-phase HPLC is the most common mode used for the analysis of polar organic acids. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve the following:
| Parameter | Condition | Purpose |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A non-polar stationary phase that retains the analyte based on hydrophobicity. researchgate.netijarsct.co.in |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). researchgate.net | The polar mobile phase elutes the analyte from the column. The pH of the aqueous buffer is kept low to ensure the carboxylic acid is in its protonated form, enhancing retention on the reversed-phase column. |
| Flow Rate | 0.8 - 1.2 mL/min | To ensure efficient separation and reasonable analysis time. researchgate.net |
| Column Temperature | 25 - 40 °C | To maintain reproducibility of retention times. oiv.int |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
| Detector | UV-Vis Detector | To detect the analyte based on its absorbance of UV light. |
| Detection Wavelength | 210 - 220 nm | The wavelength at which the carboxylic acid and conjugated system of this compound are expected to absorb UV light. oiv.int |
Pre-column Derivatization for Enhanced Detection:
For trace analysis, the sensitivity of HPLC can be enhanced by pre-column derivatization with a fluorescent tag. rsc.org Reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent quinoxalinone derivatives. rsc.org This allows for the use of a fluorescence detector, which offers significantly higher sensitivity and selectivity compared to UV detection.
Research Findings:
While specific studies on this compound are limited, research on analogous α-keto acids demonstrates the utility of HPLC. For instance, methods have been developed for the determination of α-ketoglutaric acid, pyruvic acid, and other keto acids in biological samples using HPLC with UV or fluorescence detection after derivatization. researchgate.netrsc.org These methods report detection limits in the nanomolar to micromolar range, highlighting the sensitivity of the technique. researchgate.netrsc.org The separation is typically achieved on C18 columns with an acidic mobile phase to control the ionization of the carboxylic acid group. researchgate.net
Biochemical and Biological Significance of 2 Oxopent 3 Ynoic Acid Excluding Clinical/safety
Natural Occurrence and Biosynthesis Pathways of 2-Oxopent-3-ynoic Acid in Organisms
There is no information available in the reviewed scientific literature regarding the natural occurrence or biosynthetic pathways of this compound.
Enzymatic Synthesis of this compound
No enzymes have been identified or characterized that catalyze the synthesis of this compound.
Role of this compound as a Metabolic Intermediate
The role of this compound as a metabolic intermediate has not been described in the existing scientific literature.
Metabolic Transformations of this compound
There is no available data on the metabolic transformations of this compound.
Enzyme-catalyzed Reactions of this compound
No enzyme-catalyzed reactions involving this compound as a substrate have been reported.
Degradation Pathways of this compound
Information on the degradation pathways of this compound is not present in the scientific literature.
Interactions of this compound with Biomolecules (e.g., enzymes, proteins)
There are no documented interactions between this compound and biomolecules such as enzymes or proteins.
Binding Studies of this compound to Enzyme Active Sites
Research on 2-oxo-3-alkynoic acids has demonstrated their ability to act as substrate-analog inactivators for several ThDP-dependent pyruvate (B1213749) decarboxylases. nih.gov The binding and subsequent inactivation of these enzymes are time- and concentration-dependent. nih.gov
Studies on the pyruvate dehydrogenase multienzyme complex (PDHc) have revealed a clear substrate specificity. The binding affinity, as indicated by the inhibition constant (Ki), is significantly influenced by the length of the aliphatic chain of the 2-oxo-3-alkynoic acid. nih.gov For instance, the 4-carbon acid exhibits a Ki that is two orders of magnitude stronger than that of the 5-carbon acid (this compound), highlighting the specific structural requirements of the enzyme's active site. nih.gov The presence of the cofactors ThDP and MgCl2 enhances the rate of inactivation of PDHc and its E1 component by 2-oxo-3-alkynoic acids, suggesting their importance in the binding and catalytic process. nih.gov Furthermore, the natural substrate of the enzyme, pyruvate, can protect the enzyme from inactivation by these inhibitors, indicating that they compete for the same active site. nih.gov
The following table summarizes the key findings related to the binding of 2-oxo-3-alkynoic acids to the pyruvate dehydrogenase multienzyme complex.
| Enzyme Complex/Component | Key Finding | Citation |
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | Inactivation is time- and concentration-dependent. | nih.gov |
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | Substrate specificity is demonstrated by a significantly lower Ki for the 4-carbon acid compared to the 5-carbon acid. | nih.gov |
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) and its E1 component | Rate of inactivation is enhanced by the addition of ThDP and MgCl2. | nih.gov |
| E1 Component of PDHc | Pyruvate completely protects the enzyme from inactivation. | nih.gov |
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | Pyruvate partially protects the complex from inactivation. | nih.gov |
Mechanism of Enzyme Inhibition/Activation by this compound
This compound and related 2-oxo-3-alkynoic acids function as mechanism-based inactivators, also known as suicide inhibitors. This means they are chemically unreactive until they are transformed by the target enzyme's catalytic mechanism into a reactive species that then irreversibly inhibits the enzyme.
These compounds have been shown to irreversibly inhibit several ThDP-dependent enzymes, including the Escherichia coli pyruvate dehydrogenase multienzyme complex (PDHc) and its E1 component, pyruvate oxidase (POX) from Lactobacillus plantarum, and pyruvate decarboxylase (PDC) from Saccharomyces cerevisiae. nih.gov The primary target of inactivation within the PDHc is the E1 component, which is the ThDP-dependent part of the complex. nih.gov The E2-E3 subcomplex is not affected. nih.gov The inactivation of the E1 component by the 4-carbon 2-oxo-3-alkynoic acid has been associated with the modification of approximately 1.3 cysteine residues per E1 monomer. nih.gov
The reactivity of this compound varies depending on the target enzyme. For PDHc and POX, the order of reactivity for different 2-oxo-3-alkynoic acids is as follows: 2-oxo-3-butynoic acid > this compound > 2-oxo-3-heptynoic acid. nih.gov However, this order is reversed for PDC. nih.gov
The table below details the enzymes inhibited by 2-oxo-3-alkynoic acids and the observed order of reactivity.
| Enzyme | Organism | Type of Inhibition | Order of Reactivity of 2-Oxo-3-alkynoic Acids | Citation |
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | Escherichia coli | Irreversible | 2-oxo-3-butynoic acid > this compound > 2-oxo-3-heptynoic acid | nih.gov |
| Pyruvate Oxidase (POX) | Lactobacillus plantarum | Irreversible | 2-oxo-3-butynoic acid > this compound > 2-oxo-3-heptynoic acid | nih.gov |
| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae | Irreversible | 2-oxo-3-heptynoic acid > this compound > 2-oxo-3-butynoic acid | nih.gov |
Genetics and Regulation of this compound Metabolism
Based on the available search results, there is no information regarding the genetics and regulation of metabolic pathways specifically involving this compound.
Synthetic Applications of 2 Oxopent 3 Ynoic Acid As a Building Block
Utilizing 2-Oxopent-3-ynoic Acid in Heterocyclic Synthesis
The conjugated keto-alkyne system within this compound is a powerful synthon for the preparation of various heterocyclic compounds. The reactivity of this system allows for controlled cyclization reactions to generate five- and six-membered rings, which are core structures in many biologically active molecules.
One of the primary applications is in the synthesis of 4-hydroxy-2-pyrones . While direct cyclization of this compound can be challenging, related substrates like tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver(I)-catalyzed 6-endo-dig cyclization to yield 3,6-diaryl-4-hydroxy-2-pyrones. fluorochem.co.uk This transformation highlights the intrinsic propensity of the keto-ynoate scaffold to form six-membered oxygen-containing heterocycles. fluorochem.co.uk The reaction pathway can be influenced by the choice of catalyst and reaction conditions, sometimes competing with 5-exo-dig cyclization to form furanone derivatives. fluorochem.co.ukbldpharm.com The synthesis of 4-hydroxy-2-pyrones is significant as this core is found in numerous natural products. acs.orgthieme-connect.com
Furthermore, the 1,3-dicarbonyl-like nature of the keto-alkyne moiety enables condensation reactions with binucleophiles to form five-membered heterocycles. The reaction of acetylenic ketones with hydrazine (B178648) derivatives is a well-established and general method for the synthesis of pyrazoles . mdpi.commdpi.com In this context, this compound can react with hydrazine or its substituted derivatives. The reaction typically proceeds via nucleophilic attack of the hydrazine on the alkyne (Michael addition) followed by intramolecular condensation with the ketone to form a pyrazole (B372694) ring, a process often referred to as (3+2)-cyclocondensation. tue.nl Similarly, reaction with hydroxylamine (B1172632) would lead to the formation of isoxazoles . These methods provide a direct route to highly functionalized five-membered aromatic heterocycles. researchgate.net
| Heterocycle | Reagent(s) | Reaction Type | Key Features |
| 4-Hydroxy-2-pyrone | Acid or Metal Catalyst (e.g., Ag(I)) | Intramolecular 6-endo-dig Cyclization | Forms a six-membered oxygen heterocycle; pathway is sensitive to catalyst and substituents. fluorochem.co.uk |
| Pyrazole | Hydrazine (H₂NNH₂) or Substituted Hydrazines | Intermolecular Condensation / Cyclization | A (3+2) cyclocondensation providing access to functionalized pyrazole rings. mdpi.comtue.nl |
| Isoxazole | Hydroxylamine (H₂NOH) | Intermolecular Condensation / Cyclization | Similar to pyrazole synthesis, yields five-membered heterocycles containing nitrogen and oxygen. researchgate.net |
Synthesis of Complex Natural Products and Pharmaceuticals via this compound Intermediates
The structural framework of this compound is embedded within or serves as a key precursor to intermediates in the synthesis of various natural products and pharmaceuticals. Its functional groups offer multiple points for elaboration into more complex structures.
While direct applications in total synthesis are not extensively documented, the utility of closely related synthons underscores its potential. For instance, a complex derivative, (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic acid, is an intermediate in the synthesis of Ceftibuten , a third-generation oral cephalosporin (B10832234) antibiotic. nih.gov This demonstrates the value of the five-carbon keto-acid backbone in constructing intricate pharmaceutical agents. nih.gov
In the realm of natural products, the pyrone ring system, accessible from keto-ynoic acid precursors, is a common motif. The natural product aurantiacone , a geranyl-α-pyrone, was synthesized using the lactonization of a sensitive 5-hydroxy-3-oxopent-4-enoic acid, a structural isomer of the hydrated form of this compound. mdpi.org This highlights how molecules with this carbon skeleton can be manipulated to achieve natural product synthesis. mdpi.org Additionally, ethyl esters of 4-oxopent-2-ynoic acid have been employed in intramolecular Diels-Alder strategies for building the tricyclic core of guanacastepenes , a class of diterpenoid antibiotics. mdpi.com
The α-keto acid moiety itself is a significant pharmacophore and a target for enzymatic transformations. acs.org The enantioselective reduction of related compounds like 4-methyl-2-oxopent-3-enoic acid using engineered enzymes points to the potential for creating chiral building blocks from this class of molecules, which is crucial for modern pharmaceutical development. nih.gov
Preparation of Advanced Materials and Polymers from this compound
The carbon-carbon triple bond in this compound provides a polymerizable group, opening avenues for its use as a monomer in the synthesis of advanced materials and functional polymers. The resulting polymers would feature a conjugated polyacetylene backbone with pendant keto and carboxylic acid groups, offering unique properties and sites for further modification.
The polymerization of substituted acetylenes is a well-established field, with rhodium-based catalysts being particularly effective for polymerizing monomers with polar functional groups, such as propiolic esters and propargyl amides. chemrxiv.orgresearchgate.net By analogy, the ester of this compound, methyl 2-oxopent-3-ynoate, could be polymerized using a Rh(I) catalyst to yield a substituted polyacetylene. chemrxiv.orgresearchgate.net This process would create a polymer with a highly conjugated main chain and regularly spaced, reactive side chains.
| Polymerization Strategy | Monomer Type | Catalyst/Initiator | Resulting Polymer |
| Transition-Metal Catalysis | Acetylenic Esters/Acids | Rh(I) complexes, Pd/Cu systems | Substituted Polyacetylenes with conjugated backbones. researchgate.netrsc.org |
| Controlled Radical Polymerization | Vinyl / Acetylenic Monomers | RAFT agents, ATRP initiators | Well-defined polymers with controlled molecular weight and architecture. |
| Post-Polymerization Modification | Polymers with reactive groups | Click Chemistry Reagents (e.g., azides) | Functionalized polymers with tailored properties. acs.org |
The pendant keto and carboxylic acid functionalities along the polymer backbone are significant. They can enhance the solubility of the typically insoluble polyacetylene chain, improve adhesion to substrates, and act as coordination sites for metal ions. researchgate.net Furthermore, these groups serve as handles for post-polymerization modification. acs.org For example, the carboxylic acid could be converted to an ester or amide, or the ketone could be reduced or used in condensation reactions. This allows for the synthesis of a wide array of functional materials from a single polymeric precursor. Another advanced strategy involves the synthesis of a precursor polymer containing acetylenic groups, which can then undergo an electrophile-induced cyclization to form fully conjugated ladder polymers, resulting in materials with exceptional thermal stability and unique electronic properties. The versatility of acetylenic monomers makes them powerful tools for creating polymers with unique structures and advanced functions for materials science. tue.nl
Derivatization and Analog Development of 2 Oxopent 3 Ynoic Acid
Synthesis of Esters and Amides of 2-Oxopent-3-ynoic Acid
The carboxylic acid moiety of this compound is a prime target for derivatization, most commonly through conversion into esters and amides. These reactions are fundamental in organic synthesis, often employed to protect the carboxylic acid, alter solubility, or create a new functional handle for further reactions.
The standard and most efficient method for synthesizing these derivatives involves a two-step process. First, the carboxylic acid is activated, typically by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the acyl chloride is treated with a desired alcohol (R-OH) or amine (R₂-NH) to yield the corresponding ester or amide. This approach is broadly applicable and allows for the introduction of a wide variety of substituents. For instance, the synthesis of N-(2-oxo-3-oxetanyl)amides has been achieved by reacting corresponding acyl chlorides with amine salts in the presence of a base like triethylamine. nih.gov
General Synthesis of Esters and Amides:
Activation Step: this compound + SOCl₂ → 2-oxopent-3-ynoyl chloride + SO₂ + HCl
Esterification: 2-oxopent-3-ynoyl chloride + R-OH → this compound ester + HCl
Amidation: 2-oxopent-3-ynoyl chloride + R₂NH → this compound amide + R₂NH₂Cl
Below is a table summarizing potential ester and amide derivatives that can be synthesized using this methodology.
| Derivative Type | R Group | Reagent | Product Name |
| Ester | Methyl | Methanol (B129727) (CH₃OH) | Methyl 2-oxopent-3-ynoate |
| Ester | Ethyl | Ethanol (C₂H₅OH) | Ethyl 2-oxopent-3-ynoate |
| Ester | tert-Butyl | tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-oxopent-3-ynoate |
| Amide | Phenyl | Aniline (C₆H₅NH₂) | N-phenyl-2-oxopent-3-ynamide |
| Amide | Cyclobutyl | Cyclobutylamine (c-C₄H₇NH₂) | N-cyclobutyl-2-oxopent-3-ynamide |
Modification of the Alkyne and Ketone Functionalities in this compound Derivatives
The alkyne and ketone groups offer additional sites for chemical modification, enabling the synthesis of a diverse array of derivatives with altered geometry and reactivity.
Alkyne Modifications: The carbon-carbon triple bond is a high-energy functional group that can undergo various addition and reduction reactions. A common transformation is the stereoselective reduction to a (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This reaction converts the linear alkyne geometry into a bent alkene geometry, which can have significant implications for the molecule's biological activity and conformational preferences. Transition metal catalysts, particularly those based on ruthenium, have been extensively used for the addition of carboxylic acids across alkynes to form enol esters. uniovi.es
Ketone Modifications: The ketone group is an electrophilic center that readily reacts with nucleophiles. A classic derivatization is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This transformation is significant as it can influence the electronic properties of the molecule and may serve as a precursor for further rearrangements or cycloadditions. maynoothuniversity.ie Another important modification is the enantioselective reduction of the α-keto group to a secondary alcohol. This has been demonstrated effectively on related β,γ-unsaturated α-ketoesters using genetically engineered enzymes, yielding chiral α-hydroxy esters with high enantiomeric excess. researchgate.net
The table below details key transformations for the alkyne and ketone functionalities.
| Functional Group | Reaction | Reagents | Product Functional Group |
| Alkyne | Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene |
| Alkyne | Hydrocarboxylation | R-COOH, Ru-catalyst | Enol Ester |
| Ketone | Oximation | Hydroxylamine (NH₂OH) | Oxime |
| Ketone | Asymmetric Reduction | Engineered Dehydrogenase, NADH | Chiral Hydroxyl |
Design and Synthesis of Conformationally Restricted Analogs of this compound
Creating conformationally restricted analogs, where the rotational freedom of the molecule is limited, is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. For this compound, this is typically achieved by incorporating the flexible acyclic structure into a ring system.
One synthetic strategy involves intramolecular cyclization reactions. For example, derivatives of this compound can be designed to contain a nucleophilic group at a suitable position, which can then attack the electrophilic alkyne or ketone. Iodolactonization is a powerful method for constructing cyclic compounds, where treatment of an unsaturated acid with iodine leads to the formation of an iodinated lactone. This has been successfully applied to 2-en-4-ynoates to produce 2(2H)-pyranone derivatives. researchgate.net Another advanced approach is the use of intramolecular cycloaddition reactions, such as the [4+3] cycloaddition of an oxypentadienyl cation with a furan (B31954), to construct complex oxa-bridged bicyclic systems. acs.org
A hypothetical design for a conformationally restricted analog could involve synthesizing a derivative with a tethered alcohol, which could then undergo an intramolecular, metal-catalyzed addition to the alkyne, forming a cyclic enol ether.
| Starting Material | Key Reaction | Product Class | Significance |
| 6-hydroxy-2-oxohex-3-ynoic acid | Intramolecular Hydroalkoxylation | Dihydropyranone | Restricts rotation around the C4-C5 bond |
| Methyl 2-(2-ethynylphenyl)acetate | Iodolactonization | Iodoisocoumarin | Fuses the core structure into a bicyclic system researchgate.net |
| Furan-tethered this compound derivative | Intramolecular [4+3] Cycloaddition | Oxa-bridged bicyclic ketone | Creates a rigid, complex polycyclic framework acs.org |
Structure-Reactivity Relationship Studies of this compound Derivatives
Structure-reactivity relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical reactivity or biological activity. For derivatives of this compound, these studies are crucial for optimizing their properties for specific applications.
A study on the related compound (E)-4-oxopent-2-enoic acid as an inhibitor of proline racemase found that introducing a bromine atom to create (E)-5-bromo-4-oxopent-2-enoic acid resulted in a more potent irreversible inhibitor. plos.org This demonstrates a clear structure-activity relationship where the addition of a halogen enhances biological efficacy. Similarly, studies on other complex carbonyl compounds have shown that the steric bulk of substituents can dictate the outcome of reactions, determining whether a simple oxime is formed or if a subsequent intramolecular cyclization occurs. maynoothuniversity.ie
The table below summarizes key structure-reactivity observations.
| Structural Modification | Observed Effect | Implication | Reference |
| Conversion of acid to ester/amide | Alters electronic properties and steric bulk | Modulates reactivity of the ketone and overall solubility | nih.gov |
| Reduction of alkyne to alkene | Changes geometry from linear to trigonal planar | Affects how the molecule fits into an enzyme active site or crystal lattice | |
| Introduction of a halogen atom | Increased inhibitory potency | Halogen bonding or electronic effects enhance interaction with the target | plos.org |
| Varying steric bulk of substituents | Controls reaction pathway (e.g., oxime vs. cyclized product) | Steric hindrance can favor or prevent specific intramolecular reactions | maynoothuniversity.ie |
Future Research Directions and Unanswered Questions for 2 Oxopent 3 Ynoic Acid
Exploration of New Synthetic Pathways for 2-Oxopent-3-ynoic Acid
Currently, the documented synthesis of this compound is limited. A method has been successfully applied to create aliphatic 2-oxo-3-alkynoic acids, including the 5-carbon variant, this compound. nih.gov This synthesis was foundational for subsequent biological studies. However, the reliance on a singular or limited set of synthetic strategies presents a bottleneck for broader research and potential application.
Future research should prioritize the development of novel and more efficient synthetic routes. Key areas for exploration include:
Green Chemistry Approaches: Investigating syntheses that utilize less hazardous reagents, reduce waste, and are more atom-economical. This could involve catalytic methods or the use of renewable starting materials.
Stereoselective Synthesis: Developing methods to control the stereochemistry of the molecule, which could be crucial for optimizing its biological activity.
Scalability: Devising synthetic pathways that are amenable to larger-scale production, a prerequisite for any potential industrial or pharmaceutical application.
A significant unanswered question is whether alternative synthetic methodologies, such as those involving modern coupling reactions or enzymatic synthesis, could provide higher yields, greater purity, or more cost-effective production of this compound.
Deeper Understanding of this compound Reaction Mechanisms
The primary characterized reactivity of this compound is its function as a mechanism-based inactivator of thiamin diphosphate (B83284) (ThDP)-dependent enzymes. nih.gov It is understood to act as an irreversible inhibitor. The proposed mechanism involves the highly reactive triple bond, which, after initial interaction with the enzyme's active site, leads to the covalent modification and inactivation of the enzyme.
However, a detailed, step-by-step mechanistic understanding is still in its infancy. Future research is needed to elucidate:
The precise nature of the covalent adducts formed with target enzymes.
The kinetics and thermodynamics of its various potential reactions beyond enzyme inhibition.
The reactivity of the alkyne and keto functional groups in a broader range of organic transformations.
A critical unanswered question is how the electronic properties of the conjugated system influence its reactivity and how this can be modulated for specific applications.
Advanced Computational Predictions for this compound Behavior
Currently, there is a notable absence of published computational studies, such as those using Density Functional Theory (DFT), for this compound. Such studies are invaluable for predicting molecular properties and reaction pathways.
Future computational research should focus on:
Molecular Geometry and Electronic Structure: Calculating the optimal geometry, charge distribution, and frontier molecular orbitals to understand its intrinsic reactivity.
Reaction Pathway Modeling: Simulating the reaction mechanisms of its synthesis and its interactions with biological targets to identify transition states and activation energies.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in experimental characterization.
A fundamental unanswered question that computational chemistry could address is the prediction of novel, currently unknown, reaction pathways and potential products of this compound.
Identification of Novel Biological Roles for this compound
The known biological role of this compound is as a potent inactivator of ThDP-dependent decarboxylases. Research has shown that it irreversibly inhibits the E. coli pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc), pyruvate oxidase (POX), and pyruvate decarboxylase (PDC). nih.gov The reactivity varies depending on the enzyme and the chain length of the alkynoic acid.
Table 1: Comparative Reactivity of 2-Oxo-3-alkynoic Acids with ThDP-dependent Enzymes
| Compound | Target Enzyme | Relative Reactivity |
|---|---|---|
| 2-oxo-3-butynoic acid | PDHc, POX | Higher |
| 2-oxo-3-pentynoic acid | PDHc, POX | Lower |
| 2-oxo-3-heptynoic acid | PDHc, POX | Lowest |
| 2-oxo-3-butynoic acid | PDC | Lower |
| 2-oxo-3-pentynoic acid | PDC | Higher |
| 2-oxo-3-heptynoic acid | PDC | Highest |
Data derived from Brown et al., 1997. nih.gov
This table indicates that while the shorter chain acids are more effective against PDHc and POX, the longer chain acids, including this compound, show higher reactivity with PDC. nih.gov
Future biological research should aim to:
Screen for other potential biological targets beyond ThDP-dependent enzymes.
Investigate its potential as an antimicrobial or anticancer agent, given its ability to disrupt key metabolic enzymes.
Explore its metabolic fate in various biological systems.
A major unanswered question is whether the specific inhibitory profile of this compound can be leveraged for therapeutic purposes with minimal off-target effects.
Development of Industrial Applications Based on this compound Chemistry
At present, there are no known industrial applications for this compound. Its potential remains purely in the academic and research realm. The development of industrial uses is contingent on advancements in the previously mentioned areas, particularly in scalable synthesis and a deeper understanding of its reactivity.
Future research towards industrial applications could explore its use as:
A building block for complex organic molecules: Its bifunctional nature (keto and alkyne groups) makes it a potentially versatile precursor in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers.
A chemical probe: Its ability to irreversibly bind to certain enzymes could be utilized in the development of diagnostic tools or for studying enzyme mechanisms.
The ultimate unanswered question is whether this compound or its derivatives can offer a unique chemical advantage that would justify its development for industrial-scale use, a journey that begins with addressing the fundamental research gaps outlined above.
Conclusion
Summary of Key Research Findings on 2-Oxopent-3-ynoic Acid
No dedicated research findings for this compound were identified during the literature search. While related compounds with similar carbon backbones, such as 2-oxopentenoic acid variants, have been the subject of investigation, particularly as enzyme inhibitors, this body of research does not extend to the alkyne-containing structure of this compound. The unique chemical properties conferred by the carbon-carbon triple bond in this compound mean that data from its alkene analogs cannot be directly extrapolated.
Prospective Outlook for this compound Research
Given the lack of current research, the prospective outlook for this compound is entirely speculative and dependent on future initial-stage research. The potential for this compound would first need to be explored through foundational studies, including its synthesis and basic characterization. Should such research be undertaken, future investigations could explore its reactivity, potential as a building block in organic synthesis, or its bioactivity, drawing hypothetical parallels from related alpha-keto acid structures. However, without baseline data, any discussion of its future applications remains conjectural.
Q & A
Q. What are the established synthetic routes for 2-oxopent-3-ynoic acid, and how can purity be validated?
Methodological Answer: Synthetic pathways typically involve ketonization of pent-3-ynoic acid derivatives or oxidation of propargyl alcohols. Purity validation requires:
- Chromatographic methods : HPLC or GC-MS to detect intermediates/byproducts .
- Spectroscopic confirmation : IR (C≡C stretch at ~2100–2260 cm⁻¹), ¹³C NMR (ketone carbonyl at ~200–220 ppm), and mass spectrometry (molecular ion peak alignment) .
- Quantitative analysis : Calibration curves for yield optimization and impurity thresholds .
Q. How is this compound characterized for reactivity in aqueous vs. nonpolar environments?
Methodological Answer:
- Solvent-dependent kinetic studies : Monitor reaction rates (e.g., nucleophilic additions) using UV-Vis spectroscopy or stopped-flow techniques .
- Thermodynamic stability : Measure decomposition rates under varying pH/temperature via Arrhenius plots .
- Comparative analysis : Contrast results with structurally similar compounds (e.g., 3-oxoalkynoic acids) to identify electronic/steric effects .
Q. What analytical techniques are critical for distinguishing this compound from its isomers?
Methodological Answer:
- High-resolution MS : Exact mass determination to differentiate isomers (e.g., 2-oxopent-4-ynoic acid).
- 2D NMR : COSY and HSQC to resolve overlapping signals in crowded spectral regions .
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound?
Methodological Answer:
- Isotopic labeling : Use ¹⁸O or deuterated substrates to track oxygen migration or hydrogen shifts .
- Computational modeling : DFT calculations to compare activation energies of competing pathways (e.g., keto-enol tautomerism vs. cyclization) .
- Cross-validation : Replicate disputed experiments under standardized conditions (temperature, solvent, catalyst) and publish raw datasets for transparency .
Q. What experimental designs are optimal for studying the compound’s role in multicomponent reactions?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., stoichiometry, solvent polarity, catalysts) and identify synergistic effects .
- In-situ monitoring : ReactIR or NMR to capture transient intermediates and propose reaction networks .
- Statistical validation : Apply ANOVA to confirm significance of observed trends and mitigate false positives .
Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔHf) reported for this compound?
Methodological Answer:
- Meta-analysis : Aggregate published values from NIST or peer-reviewed studies and assess measurement techniques (e.g., calorimetry vs. computational estimates) .
- Uncertainty quantification : Report confidence intervals and systematic errors inherent to methodologies .
- Collaborative verification : Initiate multi-lab studies to standardize measurement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
